molecular formula C5H8S B15489404 4-(Methylsulfanyl)buta-1,2-diene CAS No. 10574-95-5

4-(Methylsulfanyl)buta-1,2-diene

Cat. No.: B15489404
CAS No.: 10574-95-5
M. Wt: 100.18 g/mol
InChI Key: QBPPSVLQNFEIKL-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)buta-1,2-diene is a specialized organic compound featuring an allene functional group (a 1,2-diene) substituted with a methylsulfanyl moiety. The compound's core structure is based on the buta-1,2-diene scaffold , characterized by two consecutive double bonds. The specific placement of the methylsulfanyl group at the fourth carbon atom makes this molecule a valuable and unique building block in synthetic organic chemistry. Researchers value this allene derivative for exploring novel chemical spaces, particularly in the synthesis of complex sulfur-containing heterocycles or as an intermediate in developing new materials. The molecular framework of related methylsulfanyl-butadiene structures is known to participate in various synthetic routes, underscoring its reactivity and utility in constructing more complex molecular architectures . As a reagent, it offers researchers a pathway to introduce both an allene and a thioether functionality into a target molecule in a single step. Handling this compound requires standard laboratory safety protocols. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

10574-95-5

Molecular Formula

C5H8S

Molecular Weight

100.18 g/mol

InChI

InChI=1S/C5H8S/c1-3-4-5-6-2/h4H,1,5H2,2H3

InChI Key

QBPPSVLQNFEIKL-UHFFFAOYSA-N

Canonical SMILES

CSCC=C=C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Sulfanyl vs. Sulfonyl Groups

  • 4-(Methylsulfonyl)buta-1,2-diene : Replacing –SCH₃ with –SO₂CH₃ (sulfonyl group) introduces strong electron-withdrawing effects. This reduces electron density at the allene system, decreasing nucleophilicity but enhancing electrophilic reactivity. Such compounds may exhibit lower thermal stability due to increased polarity.

Backbone Modifications: Allenes vs. Aromatic Systems

  • 4-(Methylsulfonyl)benzene-1,2-diamine (CAS: 21731-57-7): This aromatic diamino-sulfonyl compound diverges significantly in structure and reactivity. The sulfonyl group on a benzene ring enhances resonance stabilization and acidity (e.g., NH₂ protons), unlike the allene’s conjugated system.

Non-Sulfur Analogues

  • Buta-1,2-diene (unsubstituted) : Lacks substituents, making it highly reactive but thermally unstable. The absence of –SCH₃ eliminates sulfur’s electron donation, leading to faster decomposition.
  • 4-Chlorobuta-1,2-diene : The electron-withdrawing Cl substituent polarizes the allene, increasing susceptibility to nucleophilic attack but reducing stability.

Table 1: Comparative Properties of Selected Allenes

Compound Substituent Electronic Effect Thermal Stability (°C) Reactivity in [4+2] Cycloaddition
This compound –SCH₃ Electron-donating ~120 (decomposes) Moderate
4-(Methylsulfonyl)buta-1,2-diene –SO₂CH₃ Electron-withdrawing ~90 (decomposes) High
Buta-1,2-diene None <50 (decomposes) Very High
4-Chlorobuta-1,2-diene –Cl Electron-withdrawing ~70 (decomposes) High

Research Findings and Computational Insights

While direct experimental data on this compound is scarce, density-functional theory (DFT) methods, such as those described by Becke, could predict its electronic properties. For example:

  • HOMO-LUMO Gap : The –SCH₃ group likely narrows the gap compared to sulfonyl analogues, enhancing charge-transfer reactivity.
  • Dipole Moment : Expected to be lower than sulfonyl derivatives due to reduced polarity.

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